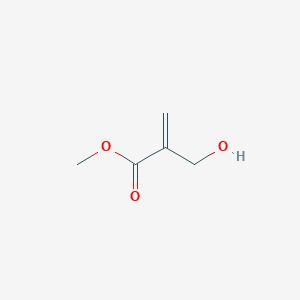

Methyl 2-(hydroxymethyl)acrylate

Description

Its molecular formula is C₅H₈O₃, and it exists as a colorless oil with a boiling point of 97–98°C . Key IR spectral features include peaks at 340 cm⁻¹ (O–H stretch), 1718 cm⁻¹ (C=O), and 1631 cm⁻¹ (C=C), confirming its functional groups . It is synthesized via the Baylis-Hillman reaction, a method widely used for preparing α-hydroxymethyl acrylates . The compound’s dual functionality (hydroxyl and acrylate groups) makes it valuable in polymer chemistry and biomedical applications, such as drug delivery systems and metal coordination complexes .

Propriétés

IUPAC Name |

methyl 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUCOAQWQVDBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473358 | |

| Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15484-46-5 | |

| Record name | Methyl 2-(hydroxymethyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

The Wittig reaction is a cornerstone for synthesizing α,β-unsaturated esters. As detailed in CN106336357A, methyl 2-(hydroxymethyl)acrylate is prepared via a two-step process involving methoxycarbonylmethylene triphenylphosphonium chloride (Wittig reagent) and formaldehyde.

Step 1: Synthesis of Wittig Reagent

Triphenylphosphine (0.29 mol), sodium iodide (0.029 mol), and 2-methyl bromoacetate (0.29 mol) react in toluene at 65–75°C for 20 hours. Post-reaction, phase separation isolates the toluene layer, which is treated with 10% sodium hydroxide to crystallize the Wittig reagent. Yield: 90%.

Step 2: Aldehyde Condensation

The Wittig reagent reacts with 30% formaldehyde aqueous solution in water at 10–15°C. Potassium carbonate is added to maintain alkalinity, facilitating the formation of the α,β-unsaturated ester. After extraction with dichloromethane and vacuum distillation, the final product is obtained at 70–90°C under 0.098 MPa. Yield: 85%.

Optimization and Industrial Feasibility

-

Catalyst Selection : Sodium iodide enhances bromide displacement, accelerating Wittig reagent formation.

-

Solvent Systems : Toluene and dichloromethane improve reagent stability and product solubility.

-

Scalability : The method’s high yield (85–90%) and use of low-cost reagents (triphenylphosphine, formaldehyde) make it suitable for industrial production.

Baylis-Hillman Reaction-Based Synthesis

Reaction Design and Parameters

CN101781212B outlines a modified Baylis-Hillman approach using triethylenediamine (DABCO) as a catalyst. Methyl acrylate reacts with paraformaldehyde-derived formaldehyde in tetrahydrofuran (THF), with pH adjustments to minimize side reactions.

Procedure :

-

Formaldehyde Generation : Paraformaldehyde (45 g) is depolymerized in water with phosphoric acid at 80°C.

-

Reaction Setup : Methyl acrylate (86 g), DABCO (9.6 g), and THF (100 ml) are mixed at 80°C. Formaldehyde solution is added dropwise, followed by sodium carbonate to maintain pH >7.

-

Workup : Saturation with NaCl, acid-neutralization, and vacuum distillation yield the product. Yield: 82%.

Advantages Over Traditional Methods

-

Reaction Rate : Alkaline conditions (pH 7–9) reduce acetal formation, improving yield compared to classical Baylis-Hillman reactions (30% → 82%).

-

Catalyst Efficiency : DABCO’s nucleophilic activation of formaldehyde enhances regioselectivity.

-

Solvent Choice : THF stabilizes intermediates, while water facilitates formaldehyde solubility.

Comparative Analysis of Synthetic Routes

Yield and Purity

Industrial Considerations

-

Cost : The Wittig method requires triphenylphosphine (≈$50/kg), whereas Baylis-Hillman uses cheaper DABCO (≈$30/kg).

-

Waste Management : Wittig generates triphenylphosphine oxide, necessitating recycling systems. Baylis-Hillman produces minimal byproducts but requires pH control.

-

Reaction Time : Baylis-Hillman completes in 6–8 hours vs. 20 hours for Wittig.

Emerging Techniques and Innovations

Analyse Des Réactions Chimiques

Methyl 2-(hydroxymethyl)acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Synthesis of Methyl 2-(hydroxymethyl)acrylate

This compound can be synthesized through several methods. One common method involves the reaction of methacrylic acid with methanol in the presence of an acid catalyst. Another method includes the use of triphenyl phosphine as a catalyst in a reaction involving methyl bromoacetate and formaldehyde .

Properties

This compound features:

- Functional Groups : It contains both an acrylate group and a hydroxymethyl group, which enhance its reactivity.

- Polymerization Potential : The compound can undergo both free radical and controlled radical polymerization, leading to various functional polymers.

- Biocompatibility : Its compatibility with biological systems makes it suitable for biomedical applications.

Scientific Research Applications

The compound has shown promise in drug delivery systems and tissue engineering due to its biodegradability and biocompatibility. Research indicates that it can be used to develop materials that release drugs in a controlled manner or serve as scaffolds for tissue regeneration .

Case Study: Drug Delivery Systems

A study demonstrated the use of this compound-based hydrogels for encapsulating therapeutic agents. The hydrogels exhibited controlled release profiles, making them suitable for sustained drug delivery applications .

Adhesives and Coatings

Due to its reactive acrylate group, this compound is utilized in formulating adhesives and coatings that require strong bonding properties and durability. Its ability to form cross-linked structures enhances the mechanical strength of these materials.

Table 2: Adhesive Properties

| Property | Value |

|---|---|

| Shear Strength | High |

| Temperature Resistance | Moderate |

| Chemical Resistance | Good |

Antifungal Activity

Research has indicated that this compound exhibits antifungal properties against certain filamentous fungi such as Aspergillus and Penicillium. While the exact mechanism remains under investigation, these findings suggest potential applications in developing antifungal coatings or materials.

Mécanisme D'action

The mechanism of action of methyl 2-(hydroxymethyl)acrylate involves its ability to undergo polymerization and form cross-linked networks. This compound can interact with various molecular targets and pathways, depending on its specific application. For example, in drug delivery systems, it can form hydrogels that encapsulate and release drugs in a controlled manner .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Methyl 2-(hydroxymethyl)acrylate with structurally related acrylates and methacrylates, focusing on physical properties , reactivity , and applications :

Activité Biologique

Methyl 2-(hydroxymethyl)acrylate (MHA) is a compound of increasing interest in various fields, particularly in biomedicine and polymer science. This article will explore its biological activity, including its synthesis, properties, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

MHA has the chemical formula C₅H₈O₃ and features both an acrylate functional group and a hydroxymethyl group. This unique structure allows it to participate in various chemical reactions, including polymerization. The acrylate group (C=C) is reactive, enabling the formation of covalent bonds during polymerization processes, while the hydroxymethyl group (–CH₂OH) can engage in hydrogen bonding and chemical modifications .

Synthesis

MHA can be synthesized through several methods, one of which involves the reaction of methacrylic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of methyl cinnamate with hydroxymethyl chloride. The general reaction can be represented as:

Antifungal Properties

Research indicates that MHA exhibits antifungal activity against certain filamentous fungi such as Aspergillus and Penicillium. However, the precise mechanisms through which MHA exerts this antifungal effect remain to be fully elucidated. Preliminary studies suggest that MHA may inhibit fungal growth by disrupting cellular processes, but further investigation is required to identify specific cellular targets .

Biocompatibility and Degradability

MHA's potential applications in biomedicine are attributed to its biodegradability and compatibility with biological systems. These properties make it a candidate for use in drug delivery systems and biocompatible materials. Its ability to degrade under specific environmental conditions aligns with the growing demand for sustainable materials in biomedical applications .

Polymerization Behavior

MHA can undergo both free radical and controlled radical polymerization, leading to the formation of well-defined polymers. These polymers can have diverse functionalities suitable for applications in adhesives, coatings, and biomaterials. The polymerization process is influenced by various factors including temperature, concentration, and the presence of co-monomers .

Safety and Toxicity

While MHA has promising biological activities, it also poses safety hazards. It is classified as a skin irritant and can cause serious eye damage upon contact. Proper safety measures should be implemented when handling this compound in laboratory settings .

Research Findings

The following table summarizes key research findings related to the biological activity of MHA:

Case Studies

- Antifungal Efficacy : A study conducted on various fungal strains demonstrated that MHA effectively inhibited fungal growth at certain concentrations, suggesting its potential as a natural antifungal agent.

- Polymer Development : Research on MHA's polymerization behavior revealed that it could be used to create hydrogels with tailored properties for tissue engineering applications.

- Biocompatibility Tests : In vitro studies assessing the cytotoxicity of MHA on human cell lines indicated low toxicity levels, supporting its use in biomedical applications.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Methyl 2-(hydroxymethyl)acrylate, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via esterification of 2-(hydroxymethyl)acrylic acid with methanol, using acid catalysts like sulfuric acid. Key steps include:

- Purification : Distillation under reduced pressure (boiling point: ~85–90°C at 1 mmHg) to remove unreacted monomers and catalysts.

- Stabilization : Addition of inhibitors (e.g., 4-methoxyphenol at 200–300 ppm) to prevent polymerization during storage .

- Validation : Confirm structure using H/C NMR (e.g., δ ~5.8–6.4 ppm for vinyl protons) and FT-IR (C=O stretch at ~1720 cm, OH stretch at ~3450 cm) .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and indirect-vent goggles. Use fume hoods for volatile handling .

- Storage : Keep in amber glass bottles at 2–8°C, away from light and oxidizing agents. Monitor for polymerization via viscosity changes.

- Spill Protocol : Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity (>97% by area normalization).

- Spectroscopy : IR spectroscopy to confirm functional groups; NMR for stereochemical analysis.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (116.115 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence copolymerization kinetics with methacrylates or acrylonitrile?

- Methodological Answer :

- Kinetic Studies : Use dilatometry or real-time FT-IR to monitor conversion rates. The hydroxymethyl group increases polarity, potentially reducing reactivity ratios (e.g., for copolymerization with methyl methacrylate).

- Thermal Analysis : DSC to measure shifts in copolymers, indicating enhanced crosslinking density due to hydrogen bonding .

Q. What strategies mitigate side reactions (e.g., branching) during radical polymerization of this compound?

- Methodological Answer :

- Initiator Selection : Use low-temperature initiators (e.g., AIBN at 60°C) to control radical flux.

- Chain Transfer Agents : Add dodecanethiol (0.1–1.0 wt%) to limit chain transfer to polymer.

- Post-Polymerization Analysis : SEC-MALS to quantify branching via ratios .

Q. Can this compound be functionalized for biomedical hydrogel applications?

- Methodological Answer :

- Functionalization : React with methacrylic anhydride to introduce photo-crosslinkable groups.

- Hydrogel Fabrication : UV-initiated copolymerization with PEGDA (polyethylene glycol diacrylate) at 365 nm.

- Biocompatibility Testing : In vitro cytotoxicity assays (e.g., ISO 10993-5) using fibroblast cells; swelling studies in PBS (pH 7.4) .

Q. How do substituents (e.g., hydroxymethyl vs. fluorine) affect Diels-Alder reactivity in synthetic applications?

- Methodological Answer :

- Comparative Studies : Use methyl 2-fluoroacrylate (CAS 2343-89-7) as a control. The hydroxymethyl group enhances electron density in the dienophile, accelerating cycloaddition rates (e.g., with furan derivatives).

- Kinetic Analysis : Monitor reaction progress via H NMR (disappearance of vinyl protons) .

Key Research Findings

- Copolymer Applications : Copolymers with acrylic acid exhibit pH-responsive swelling, making them suitable for controlled drug delivery .

- Safety Profile : LD (rat, oral) >2000 mg/kg, but skin sensitization risks require stringent PPE .

- Reactivity : The hydroxymethyl group facilitates post-polymerization modifications (e.g., esterification for functional hydrogels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.